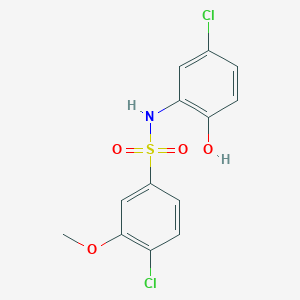

4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO4S/c1-20-13-7-9(3-4-10(13)15)21(18,19)16-11-6-8(14)2-5-12(11)17/h2-7,16-17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPHMFBLNJTQKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-chloro-2-hydroxyaniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

Medicine: Explored for its antibacterial and antifungal properties.

Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria . This inhibition leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

4-Chloro-N-(5-Chloro-2-Hydroxyphenyl)-3-(Trifluoromethyl)Benzenesulfonamide

This analog (mentioned in and ) replaces the methoxy group at position 3 with a trifluoromethyl (-CF₃) group. The trifluoromethyl group is strongly electron-withdrawing, which may enhance the compound’s stability against oxidative metabolism and improve its lipophilicity. Such modifications are common in drug design to optimize pharmacokinetics. The compound in was synthesized via nucleophilic aromatic substitution using DMF and K₂CO₃, indicating a robust synthetic route adaptable to diverse substituents .

N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide

This compound () replaces the hydroxyl group at position 2 with a methoxy group. Methoxy substituents are less polar than hydroxyl groups, which could reduce hydrogen-bonding interactions but increase membrane permeability. The study in associates similar sulfonamides with anti-malarial and anti-convulsant activities, suggesting that the hydroxyl-to-methoxy substitution may shift biological targets or potency .

Analogs with Heterocyclic Modifications

5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-Yl]-2-Nitrobenzamide

This thiazole-containing analog () replaces the sulfonamide group with a benzamide-thiazole system. Thiazoles are known for their role in antimicrobial and anticancer agents due to their ability to interact with enzymes and receptors.

5-(5-Chloro-2,4-Dihydroxyphenyl)-N-Ethyl-4-(4-Methoxyphenyl)-1H-Pyrazole-3-Carboxamide

This pyrazole derivative () incorporates a carboxamide group and dihydroxy substituents. Pyrazole rings are prevalent in anti-inflammatory and kinase inhibitors. The ethyl and methoxy groups may improve bioavailability, as seen in experimental drug candidates like DB07495 .

Pharmacologically Active Sulfonamides

Indapamide

Indapamide () is a sulfonamide-based diuretic with a 3-aminosulfonyl-4-chloro substitution pattern. Unlike the target compound, it includes a dihydroindole moiety, which enhances its vasodilatory effects. This highlights how heterocyclic additions to sulfonamide scaffolds can diversify therapeutic applications .

Comparative Analysis Table

Key Research Findings

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance stability and binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., -OH, -OCH₃) improve solubility and hydrogen-bonding interactions .

- Synthetic Flexibility : The target compound’s core structure allows for modular synthesis, as demonstrated in and , enabling rapid exploration of analogs .

- Biological Potential: While direct data are lacking, structurally related sulfonamides show activities ranging from antimicrobial to anti-inflammatory, suggesting avenues for targeted testing .

Biological Activity

4-Chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its complex structure, which includes a sulfonamide group, chloro substituents, and a methoxy group, contributing to its interaction with biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, including antibacterial, anti-inflammatory, and potential anticancer effects.

Antibacterial Activity

Several studies have demonstrated the antibacterial properties of sulfonamide derivatives. For instance, compounds with similar structures have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for DNA synthesis and cellular replication.

Anti-inflammatory Properties

Research indicates that sulfonamides can inhibit lipoxygenase (LOX) enzymes, which play a significant role in the inflammatory process. Specifically, this compound has been noted for its selective inhibition of platelet-type 12-lipoxygenase (12-LOX), which is implicated in skin diseases and other inflammatory conditions .

Anticancer Potential

Emerging studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The presence of chloro and methoxy groups enhances its interaction with cellular targets involved in cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antibacterial | Inhibition of folate synthesis | |

| Anti-inflammatory | Inhibition of 12-LOX | |

| Anticancer | Induction of apoptosis |

Case Study: Inhibition of Lipoxygenase

A notable study evaluated the effects of various sulfonamide derivatives on 12-LOX activity. The results indicated that the compound significantly reduced the production of leukotrienes in human platelets, suggesting its potential use in treating inflammatory diseases .

Case Study: Anticancer Activity

In vitro assays conducted on several cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing cytotoxicity against specific cancer types .

Q & A

How can researchers optimize the synthesis of 4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide to minimize side reactions?

Advanced Research Focus:

Synthetic optimization requires controlling reaction conditions such as temperature, solvent polarity, and inert atmospheres to prevent oxidation or hydrolysis of sensitive functional groups (e.g., sulfonamide or hydroxyl groups). For example, demonstrates the use of chlorosulfonic acid at 70°C under controlled stirring to achieve a 65% yield of a related sulfonamide intermediate. Purification via column chromatography (EtOAc/hexanes gradients) is critical to isolate the target compound from byproducts like sulfoxides or sulfones . Kinetic analysis (e.g., monitoring reaction progress via TLC or HPLC) helps identify optimal reaction times and minimize degradation pathways.

What analytical strategies are recommended to resolve discrepancies in structural data (e.g., NMR vs. X-ray crystallography) for this compound?

Data Contradiction Analysis:

Structural validation should combine multiple techniques:

- X-ray crystallography (as in ) provides unambiguous bond lengths and angles, resolving ambiguities in stereochemistry or hydrogen bonding.

- High-resolution NMR (1H/13C, DEPT, COSY) can confirm functional group connectivity, as shown in , where δ 7.64 ppm (d, J = 2.76 Hz) corresponds to aromatic protons adjacent to electron-withdrawing groups.

- Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns.

Discrepancies often arise from solvent effects in NMR or crystal packing in X-ray data. For example, hydroxyl proton shifts may vary in DMSO-d6 vs. CDCl3 due to hydrogen bonding .

How can researchers design experiments to elucidate the pharmacological mechanism of this sulfonamide derivative?

Experimental Design for Biological Activity:

- Target Identification: Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein binding partners. highlights interactions with molecular targets in biological systems, such as enzymes or receptors.

- Cellular Assays: Employ J774A.1 murine macrophages (as in ) to assess anti-inflammatory activity via ELISA for TNF-α, IL-6, or IL-1β. Dose-response curves and IC50 calculations are critical.

- Molecular Dynamics (MD) Simulations: Model interactions between the sulfonamide group and active sites (e.g., carbonic anhydrase isoforms) to predict binding affinity and selectivity .

What methodological approaches are effective in studying the compound’s stability under varying pH and temperature conditions?

Advanced Stability Profiling:

- pH Stability: Incubate the compound in buffers (pH 1–12) and monitor degradation via UV-Vis spectroscopy or HPLC. Sulfonamides are prone to hydrolysis in acidic/basic conditions, forming sulfonic acids or amines .

- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds. ’s synthesis at 70°C suggests moderate thermal resilience.

- Light Sensitivity: Conduct accelerated stability studies under UV/visible light to identify photodegradation products (e.g., dechlorination or demethylation) .

How can structure-activity relationship (SAR) studies be structured to improve this compound’s bioactivity?

SAR Methodologies:

- Functional Group Modifications: Synthesize analogs with variations in the chloro, methoxy, or hydroxyl substituents. For example, compares bioactivity of analogs with fluorophenyl vs. methoxyphenyl groups.

- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical moieties for activity. The sulfonamide and chloro groups are likely essential for hydrogen bonding and hydrophobic interactions .

- In Vivo Testing: Compare pharmacokinetic parameters (e.g., bioavailability, half-life) in rodent models to prioritize lead compounds .

What computational methods are suitable for predicting the compound’s reactivity in novel synthetic pathways?

Mechanistic Modeling:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the sulfonamide sulfur may act as a nucleophile in alkylation reactions .

- Retrosynthetic Analysis: Tools like ICSynth or AiZynthFinder can propose routes based on known reactions of similar sulfonamides (e.g., ’s use of hydroxylamine for sulfonyl chloride conversion).

- Reaction Kinetics Simulation: Predict activation energies for key steps, such as sulfonation or cyclization, using software like Gaussian or ORCA .

How should researchers address solubility challenges in biological assays for this hydrophobic compound?

Methodological Solutions:

- Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain solubility without cell toxicity.

- Liposome Encapsulation: Enhance delivery via phospholipid-based carriers, as demonstrated for related sulfonamides in ’s macrophage studies.

- Pro-drug Design: Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility, which can be cleaved in vivo by esterases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.